molecular formula C7H7ClN4 B11910623 (6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Cat. No.: B11910623
M. Wt: 182.61 g/mol
InChI Key: DYBZDSNIVQNIHT-UHFFFAOYSA-N
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Description

(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with 2-chloro-3-nitropyridine, which undergoes nucleophilic substitution followed by reduction of the nitro group to yield 2,3-diaminopyridine . This intermediate is then cyclized using various carboxylic acid derivatives to form the imidazo[4,5-b]pyridine ring .

Industrial Production Methods

Industrial production methods for this compound often involve the use of palladium-catalyzed reactions. For example, a Pd-catalyzed amide coupling reaction can be employed, where 3-alkyl and 3-arylamino-2-chloropyridines react with primary amides in the presence of a palladium catalyst .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like IKK-ɛ and TBK1, which are involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This pathway is crucial in regulating immune responses and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is unique due to its specific substitution pattern and the presence of a chloro group, which can significantly influence its biological activity and chemical reactivity compared to other imidazopyridine derivatives .

Properties

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)methanamine

InChI

InChI=1S/C7H7ClN4/c8-4-1-5-7(10-3-4)12-6(2-9)11-5/h1,3H,2,9H2,(H,10,11,12)

InChI Key

DYBZDSNIVQNIHT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)CN)Cl

Origin of Product

United States

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